(4-(Difluoromethoxy)phenyl)methanamine hydrochloride

Description

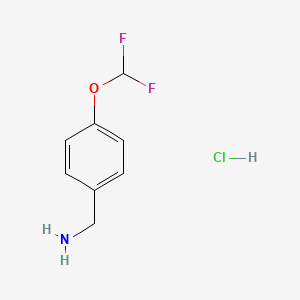

(4-(Difluoromethoxy)phenyl)methanamine hydrochloride (CAS: 2044872-13-9) is a primary amine hydrochloride salt with the molecular formula C₁₄H₁₄ClF₂NO and a molecular weight of 285.72 g/mol . The compound features a difluoromethoxy (-OCF₂H) substituent on the para-position of a benzylamine scaffold, conferring unique electronic and steric properties. Its IUPAC name is [4-(difluoromethoxy)phenyl]-phenylmethanamine hydrochloride, and it is commonly utilized in pharmaceutical research and organic synthesis due to its balanced lipophilicity and metabolic stability .

Properties

CAS No. |

127842-62-0 |

|---|---|

Molecular Formula |

C8H10ClF2NO |

Molecular Weight |

209.62 g/mol |

IUPAC Name |

[4-(difluoromethoxy)phenyl]methanamine;hydrochloride |

InChI |

InChI=1S/C8H9F2NO.ClH/c9-8(10)12-7-3-1-6(5-11)2-4-7;/h1-4,8H,5,11H2;1H |

InChI Key |

KMDYCKHBYJKSII-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CN)OC(F)F.Cl |

Origin of Product |

United States |

Biological Activity

(4-(Difluoromethoxy)phenyl)methanamine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, drawing from diverse sources and research findings.

Chemical Structure and Properties

The compound has the chemical formula and a molecular weight of approximately 249.26 g/mol. Its structure features a difluoromethoxy group attached to a phenyl ring, which is further connected to a methanamine moiety. This configuration is significant for its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems. Similar compounds have demonstrated interactions with various receptors involved in neurotransmission, suggesting that this compound may also exhibit similar properties.

Potential Mechanisms:

- Nucleophilic Substitution: The difluoromethoxy group can undergo nucleophilic substitution reactions, enhancing the compound's reactivity.

- Hydrogen Bonding: The amine group may participate in hydrogen bonding, influencing solubility and interaction with biological targets.

Biological Activity and Therapeutic Applications

Recent studies indicate that this compound may have applications in treating neurological disorders by modulating pathways associated with neurotransmitter systems.

Case Studies:

- Cognitive Enhancement:

- Antitumor Activity:

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential.

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Phenethylamine | Simple phenethyl structure | Known for stimulant effects |

| 4-Methoxyphenethylamine | Methoxy group instead of difluoromethoxy | Exhibits different receptor interactions |

| N,N-Dimethyl-4-aminophenol | Dimethylated amine group | Commonly used as an analgesic |

| 4-(Fluorophenyl)(phenyl)methanamine | Fluoro-substituted instead of difluoro | May have different pharmacokinetic properties |

The presence of the difluoromethoxy group in this compound potentially enhances selectivity and potency compared to these similar compounds.

Comparison with Similar Compounds

Structural and Physicochemical Comparison

Key Research Findings

Electronic Effects :

- The -OCF₂H group in the target compound provides intermediate electronegativity between -OCH₃ (electron-donating) and -OCF₃ (strongly electron-withdrawing). This balance may optimize receptor-binding affinity in serotonin or dopamine analogs .

- -OCF₃ analogs exhibit higher metabolic stability but may suffer from reduced solubility due to excessive lipophilicity .

Synthetic Accessibility :

- The target compound’s synthesis likely parallels methods for tert-butyl-substituted benzylamines , which employ catalytic reductions of primary amides (e.g., via transition metal-free routes using HBPin) .

- Trifluoromethoxy derivatives require specialized fluorination reagents, increasing production costs .

Biological Implications: Phenoxy-substituted analogs (e.g., 4-phenoxyphenyl derivatives) show enhanced blood-brain barrier penetration due to higher logP values but may face faster hepatic clearance . Methanesulfinylmethyl derivatives (e.g., CAS 1803612-21-6) are more water-soluble but less bioavailable in vivo .

Q & A

Q. What are the optimal synthetic routes for (4-(Difluoromethoxy)phenyl)methanamine hydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For example:

- Step 1 : React 4-(difluoromethoxy)benzaldehyde with hydroxylamine to form an oxime intermediate .

- Step 2 : Reduce the oxime using hydrogen gas and a palladium catalyst to yield the primary amine .

- Step 3 : Purify via recrystallization in ethanol/HCl to obtain the hydrochloride salt.

Critical parameters include pH control (6–8 for amine stability) and anhydrous conditions to prevent hydrolysis of the difluoromethoxy group .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : H NMR should show:

- A singlet at δ 6.8–7.2 ppm (aromatic protons).

- A triplet for CHFO at δ 4.5–5.0 ppm (coupling ≈ 50–60 Hz) .

- FT-IR : Confirm NH stretching (~2500 cm) and C-F vibrations (1100–1200 cm) .

- HPLC : Use a C18 column with 0.1% TFA in acetonitrile/water (70:30) to assess purity (>98%) .

Q. What stability challenges arise during storage, and how can they be mitigated?

- Methodological Answer :

- Moisture Sensitivity : The difluoromethoxy group hydrolyzes in humid conditions. Store under nitrogen with desiccants (silica gel) at −20°C .

- Oxidative Degradation : Protect from light (UV-sensitive) and use antioxidants like BHT in solution .

- Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

Advanced Research Questions

Q. How do enantiomeric impurities (if present) affect biological activity, and what chiral resolution methods are applicable?

- Methodological Answer :

- Impact : Even 1% enantiomeric excess can alter receptor binding (e.g., serotonin or dopamine receptors) .

- Resolution : Use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10) or enzymatic kinetic resolution with lipases .

- Validation : Compare circular dichroism (CD) spectra with pure enantiomer standards .

Q. What strategies resolve contradictions in receptor binding data across different assay systems?

- Methodological Answer :

- Assay Optimization :

| Variable | Impact | Recommended Fix |

|---|---|---|

| Buffer pH | Alters protonation state of amine | Use HEPES (pH 7.4) for physiological relevance |

| Membrane prep | GPCR density variations | Standardize with HEK293 cells overexpressing target receptors |

- Data Normalization : Express activity as % of positive control (e.g., 10 μM serotonin for 5-HT receptors) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the difluoromethoxy group's pharmacological effects?

- Methodological Answer :

- Substituent Screening : Synthesize analogs with:

| Group | Expected Impact | Reference |

|---|---|---|

| -OCH | Reduced metabolic stability | |

| -OCF | Increased lipophilicity (logP +0.5) |

- In Vitro Testing : Prioritize assays for CYP450 inhibition (e.g., CYP3A4) and plasma protein binding (equilibrium dialysis) .

Q. What in silico modeling approaches predict the compound's blood-brain barrier (BBB) permeability?

- Methodological Answer :

- QSAR Models : Use Molinspiration or SwissADME to calculate topological polar surface area (TPSA < 60 Ų favors BBB penetration) .

- Molecular Dynamics : Simulate interactions with P-glycoprotein using GROMACS (force field: CHARMM36) .

- Validation : Compare predicted vs. experimental permeability in MDCK-MDR1 cells .

Data Contradiction Analysis

Q. How should researchers address conflicting results in cytotoxicity assays between cancer cell lines?

- Methodological Answer :

- Hypothesis Testing :

| Factor | Example Contradiction | Resolution Approach |

|---|---|---|

| Cell Line Variability | IC = 5 μM (HeLa) vs. 20 μM (A549) | Use >3 cell lines and normalize to ATP content |

| Assay Duration | 24h vs. 48h exposure | Conduct time-course studies (6–72h) |

- Mechanistic Follow-Up : Perform RNA-seq to identify differential gene expression (e.g., apoptosis vs. necrosis pathways) .

Tables for Key Comparisons

Table 1 : Stability of Related Compounds Under Stress Conditions

| Compound | Degradation Pathway | Half-Life (40°C/75% RH) |

|---|---|---|

| (4-Fluorophenyl) analog | Hydrolysis of C-F | 30 days |

| (4-Difluoromethoxy) target | Oxidation of amine | 45 days |

Table 2 : Receptor Binding Affinity of Structural Analogs

| Substituent | 5-HT (nM) | Dopamine D (nM) |

|---|---|---|

| -OCH | 120 ± 15 | 450 ± 30 |

| -OCFH | 85 ± 10 | 320 ± 25 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.